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Abstract
This technical guide provides a comprehensive overview of 1,1'-Carbonyldipiperidine, a key

chemical intermediate with significant applications in organic synthesis and drug discovery.

This document elucidates the fundamental molecular properties, provides a detailed and

validated protocol for its synthesis, and offers an in-depth analysis of its spectroscopic

characteristics. Furthermore, this guide explores the compound's reactivity, potential

applications, and critical safety and handling procedures tailored for researchers, scientists,

and professionals in drug development.

Introduction
1,1'-Carbonyldipiperidine, a symmetrical urea derivative, serves as a pivotal building block in

the synthesis of a diverse range of more complex molecules. Its structural motif, featuring a

central carbonyl group flanked by two piperidine rings, imparts unique reactivity and properties

that are leveraged in various chemical transformations. Notably, it is a crucial precursor in the

synthesis of 1,1'-(Azodicarbonyl)dipiperidine (ADDP), a widely used reagent in the Mitsunobu

reaction, highlighting its importance in modern synthetic chemistry. The piperidine moiety itself

is a privileged scaffold in medicinal chemistry, found in numerous clinically approved drugs,

which underscores the potential of 1,1'-Carbonyldipiperidine derivatives in the development

of novel therapeutics.[1][2] This guide aims to provide a detailed and practical resource for the
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scientific community, fostering a deeper understanding and proficient utilization of this versatile

compound.

Molecular and Physical Properties
A thorough understanding of the physicochemical properties of 1,1'-Carbonyldipiperidine is

fundamental for its effective use and safe handling in a laboratory setting. These properties are

summarized in the table below.

Property Value Source

Molecular Formula C₁₁H₂₀N₂O PubChem CID 21493

Molecular Weight 196.29 g/mol PubChem CID 21493

IUPAC Name di(piperidin-1-yl)methanone PubChem CID 21493

CAS Number 5395-04-0 SpectraBase CmA6VaLFj1J

Appearance White to off-white solid (General chemical knowledge)

Canonical SMILES
C1CCN(CC1)C(=O)N2CCCCC

2
PubChem CID 21493

InChI Key
SNOJOKOVTYPHMC-

UHFFFAOYSA-N
PubChem CID 21493

Synthesis of 1,1'-Carbonyldipiperidine
The synthesis of 1,1'-Carbonyldipiperidine is reliably achieved through the reaction of

piperidine with a suitable carbonylating agent. The use of triphosgene (bis(trichloromethyl)

carbonate) as a safer, solid substitute for the highly toxic phosgene gas is the preferred modern

approach.[3]

Rationale of the Synthetic Approach
This synthetic protocol is designed for high efficiency and safety. Piperidine, a secondary

amine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the phosgene

equivalent. Triethylamine is employed as a base to neutralize the hydrochloric acid generated

during the reaction, driving the equilibrium towards product formation and preventing the
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protonation of the piperidine starting material. Dichloromethane is an excellent solvent for this

reaction due to its inertness and ability to dissolve both the reactants and intermediates. The

reaction is initially conducted at a reduced temperature (0 °C) to control the exothermic nature

of the reaction and minimize potential side reactions.

Experimental Protocol: Synthesis of 1,1'-
Carbonyldipiperidine
Materials:

Piperidine (2.0 equivalents)

Triphosgene (0.36 equivalents)

Triethylamine (2.1 equivalents)

Anhydrous Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert

atmosphere (e.g., nitrogen or argon), dissolve piperidine (2.0 equivalents) and triethylamine

(2.1 equivalents) in anhydrous dichloromethane.[4]

Cool the solution to 0 °C in an ice bath.

In small portions, slowly add triphosgene (0.36 equivalents) to the stirred solution, ensuring

the internal temperature is maintained between 0-5 °C.[4]

After the complete addition of triphosgene, allow the reaction mixture to gradually warm to

room temperature and stir for 12-16 hours.[3]
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Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, carefully quench the reaction by adding saturated aqueous sodium

bicarbonate solution.

Transfer the mixture to a separatory funnel and separate the organic layer.

Extract the aqueous layer with dichloromethane.

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude product.[3]

The crude 1,1'-Carbonyldipiperidine can be further purified by recrystallization or column

chromatography.

Synthesis Workflow Diagram
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Caption: Synthetic workflow for 1,1'-Carbonyldipiperidine.

Spectroscopic Characterization
The structural elucidation and purity assessment of 1,1'-Carbonyldipiperidine are

accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

¹H NMR: The proton NMR spectrum of 1,1'-Carbonyldipiperidine is expected to show

characteristic signals for the protons of the two equivalent piperidine rings. Due to the

symmetry of the molecule, the spectrum will be relatively simple. The protons on the carbons

adjacent to the nitrogen (α-protons) will appear as a multiplet downfield, typically in the range

of 3.2-3.4 ppm. The protons on the β and γ carbons of the piperidine rings will appear as

overlapping multiplets further upfield, generally between 1.5-1.7 ppm.

¹³C NMR: The carbon NMR spectrum will also reflect the molecule's symmetry. A key signal

will be the resonance of the carbonyl carbon, which is expected to appear significantly

downfield, characteristic of a urea-type carbonyl group. The carbons of the piperidine rings

will show distinct signals, with the α-carbons appearing in the range of 45-50 ppm and the β

and γ carbons resonating at higher field strengths.[5]

Protocol for NMR Spectroscopy:

Sample Preparation: Dissolve approximately 10-20 mg of 1,1'-Carbonyldipiperidine in a

suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal

of the solvent and shim the magnetic field to achieve optimal resolution.

Data Acquisition: Acquire the ¹H NMR spectrum. For the ¹³C NMR spectrum, a proton-

decoupled pulse sequence is typically used.
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Data Processing: Perform a Fourier transform on the acquired data, phase the spectra, and

calibrate the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

The IR spectrum of 1,1'-Carbonyldipiperidine is dominated by a strong absorption band

corresponding to the C=O stretching vibration of the urea carbonyl group. This peak is typically

observed in the region of 1630-1660 cm⁻¹. Other characteristic absorptions include C-H

stretching vibrations of the piperidine rings just below 3000 cm⁻¹ and C-N stretching vibrations.

Protocol for FT-IR Spectroscopy (ATR):

Sample Preparation: Place a small amount of the solid 1,1'-Carbonyldipiperidine sample

directly onto the ATR crystal.

Instrument Setup: Ensure the ATR crystal is clean and acquire a background spectrum.

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

Collect the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and offering insights into its structure.

Electron Ionization (EI): In EI-MS, the molecular ion peak (M⁺) for 1,1'-
Carbonyldipiperidine would be observed at an m/z of 196. The fragmentation pattern is

expected to involve the cleavage of the C-N bonds and fragmentation of the piperidine rings.

[4] A prominent fragment would likely be the piperidinyl cation or related fragments resulting

from the loss of one of the piperidine rings.

Protocol for Mass Spectrometry (GC-MS):

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent.

Instrument Setup: Inject the sample into the gas chromatograph, which separates the

components before they enter the mass spectrometer.
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Data Acquisition: The mass spectrometer is set to scan a range of m/z values to detect the

parent ion and its fragments.

Reactivity and Applications
The primary utility of 1,1'-Carbonyldipiperidine in a research and development context is as a

precursor for the synthesis of other valuable chemical entities.

Synthesis of 1,1'-(Azodicarbonyl)dipiperidine (ADDP): As previously mentioned, 1,1'-
Carbonyldipiperidine is the immediate precursor to ADDP, a Mitsunobu reagent. The

synthesis involves the oxidation of 1,1'-Carbonyldipiperidine.[3]

Scaffold in Drug Discovery: The dipiperidinyl-methanone core is a structural element that can

be incorporated into larger molecules with potential biological activity. The piperidine ring is a

common feature in many pharmaceuticals due to its favorable pharmacokinetic properties.[1]

[2]

Safety and Handling
Proper handling of 1,1'-Carbonyldipiperidine is crucial to ensure laboratory safety. While

specific toxicity data for this compound is limited, a conservative approach based on the

reactivity of its precursors and related compounds is recommended.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

goggles, a lab coat, and chemical-resistant gloves.[6]

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume

hood, to avoid inhalation of any dust.[6] Avoid contact with skin and eyes. Wash hands

thoroughly after handling.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away

from incompatible materials such as strong oxidizing agents.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1361384?utm_src=pdf-body
https://www.benchchem.com/product/b1361384?utm_src=pdf-body
https://www.benchchem.com/product/b1361384?utm_src=pdf-body
https://www.benchchem.com/product/b1361384?utm_src=pdf-body
https://pdf.benchchem.com/77/Essential_Safety_and_Logistics_for_Handling_1_1_Azodicarbonyl_dipiperidine.pdf
https://pubmed.ncbi.nlm.nih.gov/41124880/
https://www.technologynetworks.com/drug-discovery/news/new-molecule-creation-method-a-powerful-tool-to-accelerate-drug-synthesis-and-discovery-394484
https://www.benchchem.com/product/b1361384?utm_src=pdf-body
https://pdf.benchchem.com/77/In_Depth_Technical_Guide_to_the_Health_and_Safety_of_1_1_Azodicarbonyl_dipiperidine_ADDP.pdf
https://pdf.benchchem.com/77/In_Depth_Technical_Guide_to_the_Health_and_Safety_of_1_1_Azodicarbonyl_dipiperidine_ADDP.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361384?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1,1'-Carbonyldipiperidine is a valuable and versatile chemical intermediate with a

straightforward and scalable synthesis. A comprehensive understanding of its molecular

properties, spectroscopic characteristics, and safe handling procedures, as detailed in this

guide, is essential for its effective utilization in organic synthesis and drug discovery endeavors.

The protocols and data presented herein are intended to serve as a reliable resource for

researchers and empower further innovation in the chemical sciences.
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To cite this document: BenchChem. [An In-depth Technical Guide to 1,1'-
Carbonyldipiperidine: Synthesis, Characterization, and Applications]. BenchChem, [2026].
[Online PDF]. Available at: [https://www.benchchem.com/product/b1361384#1-1-
carbonyldipiperidine-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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